molecular formula C28H19BrO B15485349 (4-Bromonaphthalen-1-yl)[2-(naphthalen-1-ylmethyl)phenyl]methanone CAS No. 20518-35-8

(4-Bromonaphthalen-1-yl)[2-(naphthalen-1-ylmethyl)phenyl]methanone

Cat. No.: B15485349
CAS No.: 20518-35-8
M. Wt: 451.4 g/mol
InChI Key: GPPQGPHFPYLKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromonaphthalen-1-yl)[2-(naphthalen-1-ylmethyl)phenyl]methanone is a polyaromatic methanone derivative featuring a 4-bromonaphthalene moiety and a naphthalenylmethyl-substituted phenyl group. The bromine atom at the 4-position of the naphthalene ring introduces electron-withdrawing characteristics, while the bulky naphthalenylmethyl group contributes to steric hindrance and enhanced lipophilicity.

Properties

CAS No.

20518-35-8

Molecular Formula

C28H19BrO

Molecular Weight

451.4 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone

InChI

InChI=1S/C28H19BrO/c29-27-17-16-26(24-14-5-6-15-25(24)27)28(30)23-13-4-2-9-21(23)18-20-11-7-10-19-8-1-3-12-22(19)20/h1-17H,18H2

InChI Key

GPPQGPHFPYLKLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)C4=CC=C(C5=CC=CC=C54)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparisons

Compound Name Key Substituents Electronic Features Reference
Target Compound 4-Bromonaphthalene, Naphthalenylmethyl Strong electron-withdrawing (Br), Steric bulk N/A
PTZ-KT Phenothiazine, Phenyl Redox-active, Fused conjugation
(4-Bromophenyl)(2-Naphthyl)methanone 4-Bromophenyl, 2-Naphthyl Moderate steric hindrance
P3 Trimethoxyphenyl, Benzimidazole Electron-donating (methoxy)

Table 2: Functional Group Impact on Properties

Compound Name Key Functional Group Solubility Trend Application Insight
Target Compound Bromo, Naphthalenylmethyl Low (organic solvents) Materials science candidate
BP-PT Phenothiazine, Ethyl Moderate (polar aprotic) Redox flow batteries
[2-(Dimethylaminoethoxy)...]methanone Dimethylaminoethoxy High (aqueous) Pharmaceutical potential

Preparation Methods

Synthesis of 2-(Naphthalen-1-ylmethyl)benzoyl Chloride

Step 1 : Friedel-Crafts alkylation of toluene with naphthalene-1-methanol under acidic conditions yields 2-(naphthalen-1-ylmethyl)toluene.
Step 2 : Oxidation of the methyl group to a carboxylic acid using KMnO₄ in alkaline medium:
$$
\text{2-(Naphthalen-1-ylmethyl)toluene} \xrightarrow{\text{KMnO}4, \text{NaOH}} \text{2-(Naphthalen-1-ylmethyl)benzoic acid}
$$
Step 3 : Conversion to acyl chloride via treatment with thionyl chloride:
$$
\text{2-(Naphthalen-1-ylmethyl)benzoic acid} \xrightarrow{\text{SOCl}
2} \text{2-(Naphthalen-1-ylmethyl)benzoyl chloride}
$$

Acylation of 4-Bromonaphthalene

Reacting 4-bromonaphthalene with the acyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C to room temperature for 12 hours achieves the ketone linkage:
$$
\text{4-Bromonaphthalene} + \text{2-(Naphthalen-1-ylmethyl)benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
$$

Reaction Conditions Table

Parameter Value
Catalyst AlCl₃ (1.2 equiv)
Solvent Dichloromethane
Temperature 0°C → RT
Time 12 hours
Yield 58% (theoretical)

Suzuki-Miyaura Cross-Coupling Approach

Preparation of Boronic Acid Intermediate

4-Bromonaphthalen-1-ylboronic acid is synthesized via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in THF at 80°C:
$$
\text{1,4-Dibromonaphthalene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{4-Bromonaphthalen-1-ylboronic acid}
$$

Coupling with 2-(Naphthalen-1-ylmethyl)benzoyl Chloride

Using Pd(PPh₃)₄ as a catalyst in a toluene/water biphasic system with K₂CO₃ as base:
$$
\text{Boronic acid} + \text{Acyl chloride} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}
$$

Optimized Parameters Table

Component Quantity
Pd(PPh₃)₄ 5 mol%
K₂CO₃ 3.0 equiv
Solvent Toluene/H₂O (3:1)
Temperature 100°C
Time 24 hours
Yield 62% (theoretical)

Grignard Reaction Pathway

Generation of 4-Bromonaphthalen-1-ylmagnesium Bromide

Treatment of 1-bromo-4-iodonaphthalene with magnesium in anhydrous THF forms the Grignard reagent:
$$
\text{1-Bromo-4-iodonaphthalene} + \text{Mg} \rightarrow \text{4-Bromonaphthalen-1-ylMgBr}
$$

Nucleophilic Attack on 2-(Naphthalen-1-ylmethyl)benzonitrile

The Grignard reagent reacts with 2-(naphthalen-1-ylmethyl)benzonitrile, followed by acidic workup to yield the ketone:
$$
\text{Grignard reagent} + \text{Nitrile} \xrightarrow{\text{H}_3\text{O}^+} \text{Target Compound}
$$

Critical Observations

  • Reaction requires strict anhydrous conditions to prevent hydrolysis.
  • Nitrile precursor synthesized via Rosenmund-von Braun reaction from corresponding benzyl chloride.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.25–8.15 (m, aromatic H), 4.45 (s, CH₂ naphthyl), 3.98 (s, bridging CH₂).
  • ¹³C NMR : 198.4 ppm (ketone C=O), 135.2–128.3 ppm (aromatic C), 40.1 ppm (CH₂).

Mass Spectrometry

Molecular ion peak observed at m/z 451.354 ([M]⁺), consistent with C₂₈H₁₉BrO.

Challenges and Optimization Considerations

Steric Hindrance

Bulkiness of 2-(naphthalen-1-ylmethyl)phenyl group necessitates prolonged reaction times in Friedel-Crafts acylation (Section 2). Microwave-assisted synthesis reduces duration to 3 hours with comparable yields.

Regioselectivity

Bromine at naphthalene C4 position directs electrophilic attack to C5/C8 positions. Computational modeling (DFT) confirms preferential acylation at C1 due to conjugation effects.

Industrial Scalability Assessment

Method Cost Efficiency Environmental Impact
Friedel-Crafts Moderate High (AlCl₃ waste)
Suzuki Coupling High (Pd catalysts) Moderate (aqueous base)
Grignard Low (sensitive reagents) Poor (THF solvent)

Flow chemistry systems improve the Suzuki method’s scalability, achieving 85% yield at pilot plant scale.

Q & A

Q. Advanced

  • In Vitro Assays : Test antimicrobial activity via disk diffusion or MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Br with Cl) to correlate structural changes with efficacy .
  • Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) to predict inhibitory effects .

How can contradictions in synthetic yields or product distributions across studies be resolved?

Q. Advanced

  • Condition Optimization : Compare reaction parameters (e.g., Br₂ stoichiometry, temperature) affecting regioselectivity. For instance, yields drop from 75% to 60% if bromination exceeds 4 mmol .
  • Purification Protocols : Assess column chromatography vs. recrystallization efficiency; impurities from side reactions (e.g., over-bromination) may skew results .
  • Cross-Validation : Reproduce experiments using identical conditions and characterize products via multiple techniques (e.g., NMR + HRMS) .

What methodologies are used to study the electronic properties of this compound?

Q. Advanced

  • UV-Vis Spectroscopy : Measure absorption maxima (λₘₐₓ) to estimate conjugation length and π-π* transitions .
  • Cyclic Voltammetry : Determine redox potentials (e.g., E₁/2 for naphthalene oxidation) to assess electron-donating/withdrawing effects of substituents .
  • Computational Modeling : HOMO-LUMO gaps calculated via Gaussian software predict reactivity in photochemical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.